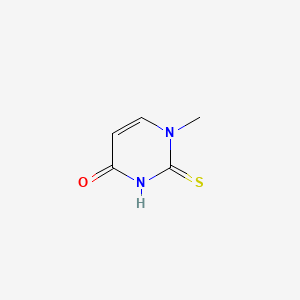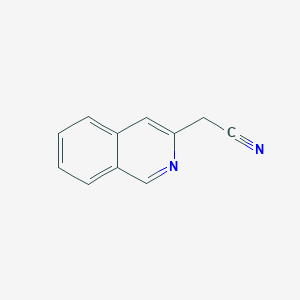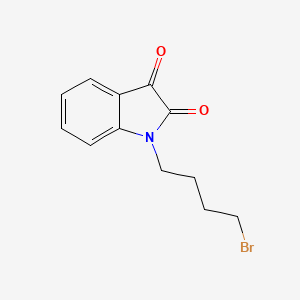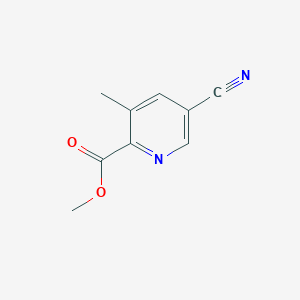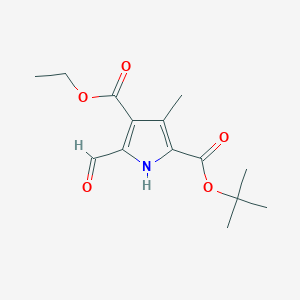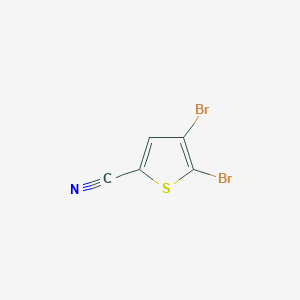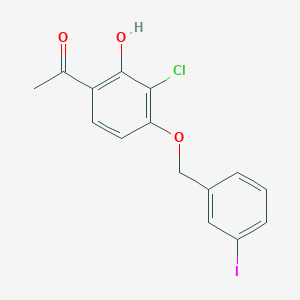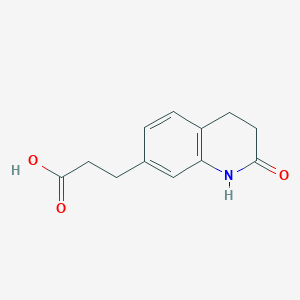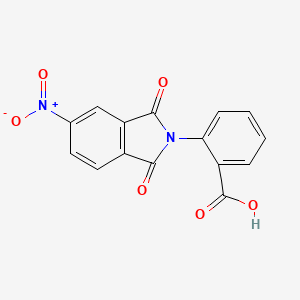
2-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOIC ACID is a chemical compound that belongs to the class of phthalimides. Phthalimides are known for their diverse applications in organic synthesis, pharmaceuticals, and agrochemicals. This compound is characterized by the presence of a nitro group and a carboxyphenyl group attached to the phthalimide core, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of fuming nitric acid and concentrated sulfuric acid to nitrate phthalimide . The nitration reaction is carried out at low temperatures (10-15°C) to control the reaction rate and prevent decomposition. The nitrated product is then purified by crystallization from ethyl alcohol.
Industrial Production Methods
In an industrial setting, the production of 2-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOIC ACID may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for temperature control and reagent addition can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
2-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 4-amino-N-(o-carboxyphenyl)phthalimide.
Substitution: Various substituted phthalimides depending on the nucleophile used.
Scientific Research Applications
2-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOIC ACID has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a histone deacetylase (HDAC) inhibitor.
Medicine: Explored for its anticancer properties due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOIC ACID involves its interaction with specific molecular targets. For instance, as an HDAC inhibitor, it binds to the active site of HDAC enzymes, preventing the deacetylation of histone proteins. This leads to the accumulation of acetylated histones, resulting in altered gene expression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Phthalimide: The parent compound, lacking the nitro and carboxyphenyl groups.
4-nitrophthalimide: Contains only the nitro group without the carboxyphenyl group.
N-(o-carboxyphenyl)phthalimide: Contains only the carboxyphenyl group without the nitro group.
Uniqueness
2-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOIC ACID is unique due to the presence of both the nitro and carboxyphenyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable intermediate in organic synthesis and a potential therapeutic agent in medicinal chemistry.
Properties
Molecular Formula |
C15H8N2O6 |
|---|---|
Molecular Weight |
312.23 g/mol |
IUPAC Name |
2-(5-nitro-1,3-dioxoisoindol-2-yl)benzoic acid |
InChI |
InChI=1S/C15H8N2O6/c18-13-9-6-5-8(17(22)23)7-11(9)14(19)16(13)12-4-2-1-3-10(12)15(20)21/h1-7H,(H,20,21) |
InChI Key |
NQKOVLDHWLEHES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
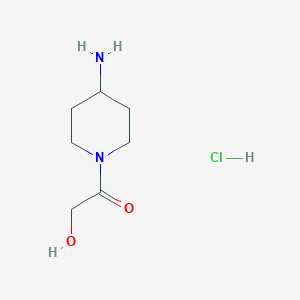
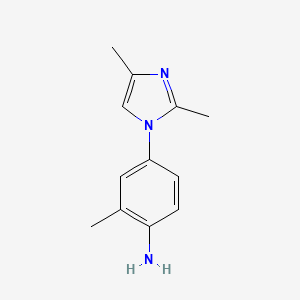
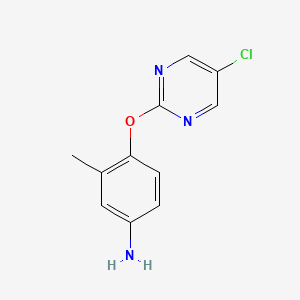
![4-[2-chloroethyl(ethyl)amino]benzoic acid](/img/structure/B8786596.png)

